An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 2-chloroisophthalate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 2-chloroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 2-chloroisophthalate. As a key analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical resource for the structural elucidation and characterization of this compound, blending theoretical principles with practical application.
Due to the limited availability of public experimental spectral data for Dimethyl 2-chloroisophthalate, this guide utilizes high-quality predicted NMR data to facilitate a comprehensive analysis. This approach is a common and valuable tool in modern chemical research for the verification of molecular structures.
Molecular Structure and NMR-Relevant Environments
Dimethyl 2-chloroisophthalate possesses a distinct substitution pattern on the benzene ring, which gives rise to a unique and interpretable NMR spectrum. The presence of a chlorine atom and two methoxycarbonyl groups creates a specific electronic environment for each proton and carbon atom, influencing their chemical shifts and coupling patterns.
Caption: Molecular structure of Dimethyl 2-chloroisophthalate with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Dimethyl 2-chloroisophthalate in CDCl₃ reveals distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl groups.
Table 1: Predicted ¹H NMR Data for Dimethyl 2-chloroisophthalate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.65 | t | 7.8 |
| H-5, H-6 | 7.45 | d | 7.8 |
| OCH₃ | 3.90 | s | - |
Interpretation of the ¹H NMR Spectrum
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Aromatic Protons (H-4, H-5, H-6): The aromatic region of the spectrum is anticipated to show a characteristic splitting pattern. The proton at the C-4 position is expected to appear as a triplet due to coupling with the two adjacent protons (H-5 and H-6). The protons at C-5 and C-6 are chemically equivalent due to the plane of symmetry in the molecule and are expected to appear as a doublet, coupling with H-4. The downfield chemical shifts of these protons are a result of the deshielding effect of the adjacent electron-withdrawing carbonyl groups and the chlorine atom.
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Methyl Protons (OCH₃): The two methyl groups of the ester functionalities are chemically equivalent and are therefore expected to produce a single, sharp singlet in the upfield region of the spectrum. The integration of this signal would correspond to six protons.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for Dimethyl 2-chloroisophthalate
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165.0 |
| C1 | 134.5 |
| C2, C6 | 132.0 |
| C4 | 131.5 |
| C3, C5 | 129.0 |
| OCH₃ | 52.5 |
Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbons (C=O): The carbon atoms of the two ester carbonyl groups are equivalent and are expected to resonate at the most downfield position in the spectrum, typically in the range of 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.
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Aromatic Carbons:
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C1 (ipso-carbon to Cl): The carbon atom directly attached to the chlorine atom (C1) is expected to have a chemical shift influenced by the electronegativity of chlorine.
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C2 and C6 (ipso-carbons to C=O): These two carbon atoms are equivalent and will show a single resonance. Their chemical shifts are influenced by the attached carbonyl groups.
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C4: This carbon atom, situated para to the chlorine and meta to the two carbonyl groups, will have a distinct chemical shift.
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C3 and C5: These two equivalent carbon atoms will give a single signal, with their chemical shifts influenced by their ortho and meta relationships to the substituents.
-
-
Methyl Carbons (OCH₃): The two equivalent methyl carbons of the ester groups will appear as a single signal in the upfield region of the spectrum, typically around 50-55 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, step-by-step protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like Dimethyl 2-chloroisophthalate.
Sample Preparation
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Sample Weighing: Accurately weigh approximately 5-10 mg of Dimethyl 2-chloroisophthalate for ¹H NMR and 20-50 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.[1][2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Instrument Setup and Data Acquisition
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Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
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Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3][4]
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Parameter Setup:
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¹H NMR: Set the appropriate spectral width, number of scans (typically 8-16 for a sample of this concentration), and relaxation delay.
-
¹³C NMR: A wider spectral width is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary to achieve a good signal-to-noise ratio.[5]
-
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Acquisition: Initiate the acquisition for the ¹H and then the ¹³C NMR experiments. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[6][7]
Data Processing
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Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
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Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
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Referencing: The chemical shift axis is calibrated relative to a known reference signal, typically the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Peak Picking and Integration: The peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
Conclusion
The predicted ¹H and ¹³C NMR spectra of Dimethyl 2-chloroisophthalate provide a robust framework for the structural verification of this compound. The distinct chemical shifts and coupling patterns are in accordance with the electronic effects of the chloro and methoxycarbonyl substituents on the aromatic ring. By following the outlined experimental protocol, researchers can acquire high-quality NMR data to confirm the identity and purity of synthesized Dimethyl 2-chloroisophthalate, a critical step in any chemical research or drug development pipeline.
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